An In-Depth Technical Guide to (5-amino-1H-1,2,4-triazol-3-yl)methanol (CAS Number: 27277-03-8)
An In-Depth Technical Guide to (5-amino-1H-1,2,4-triazol-3-yl)methanol (CAS Number: 27277-03-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-amino-1H-1,2,4-triazol-3-yl)methanol, CAS number 27277-03-8, is a heterocyclic compound belonging to the 1,2,4-triazole class. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the broad spectrum of biological activities exhibited by its derivatives, including antifungal, antibacterial, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the available physicochemical data, a plausible experimental protocol for its synthesis based on established methods for related compounds, and a discussion of its potential biological significance. The information is presented to support researchers and drug development professionals in their exploration of this and related molecules.
Physicochemical Properties
The known physicochemical properties of (5-amino-1H-1,2,4-triazol-3-yl)methanol are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 27277-03-8 | [1] |
| Molecular Formula | C₃H₆N₄O | [1] |
| Molecular Weight | 114.11 g/mol | [1] |
| IUPAC Name | (5-amino-1H-1,2,4-triazol-3-yl)methanol | [] |
| SMILES | C(C1=NC(=NN1)N)O | [] |
| InChI Key | WQWSMVWRGAFPJX-UHFFFAOYSA-N | [] |
| Appearance | White to off-white powder (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | 461.3 ± 47.0 °C at 760 mmHg (predicted) | - |
| Density | 1.6 ± 0.1 g/cm³ (predicted) | - |
| Flash Point | 232.8 ± 29.3 °C (predicted) | - |
| Refractive Index | 1.713 (predicted) | - |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) (predicted) | - |
Synthesis and Experimental Protocols
Proposed Synthesis of (5-amino-1H-1,2,4-triazol-3-yl)methanol
Reaction Scheme:
Caption: Proposed synthetic pathway for (5-amino-1H-1,2,4-triazol-3-yl)methanol.
Materials:
-
Aminoguanidine bicarbonate
-
Glycolic acid
-
Dimethylformamide (DMF) or another suitable high-boiling polar aprotic solvent
-
Microwave synthesizer
-
Standard laboratory glassware
-
Reagents for purification (e.g., ethyl acetate, hexane, silica gel)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine aminoguanidine bicarbonate (1.0 eq) and glycolic acid (1.1 eq).
-
Solvent Addition: Add a minimal amount of DMF to create a slurry.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a temperature between 150-180 °C for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and FTIR spectroscopy.
Potential Biological Activity and Signaling Pathways
Specific biological activity data for (5-amino-1H-1,2,4-triazol-3-yl)methanol is not extensively reported. However, the 5-amino-1,2,4-triazole scaffold is a well-established pharmacophore in numerous biologically active compounds, particularly as antifungal agents and enzyme inhibitors.[4][5][6][7]
3.1. Antifungal Activity
Many 1,2,4-triazole derivatives, such as fluconazole and itraconazole, function as potent antifungal agents by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[6] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. It is plausible that (5-amino-1H-1,2,4-triazol-3-yl)methanol or its derivatives could exhibit similar antifungal activity.
Caption: Representative pathway of fungal ergosterol biosynthesis inhibition by 1,2,4-triazole derivatives.
3.2. Enzyme Inhibition
The 1,2,4-triazole nucleus is also found in inhibitors of other enzymes, such as 5-lipoxygenase-activating protein (FLAP), which is involved in the biosynthesis of leukotrienes, inflammatory mediators.[8] The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors and coordinate with metal ions in the active sites of metalloenzymes.
Experimental Workflow for Antimicrobial Screening
Given the potential of 1,2,4-triazole derivatives as antimicrobial agents, a standard workflow for preliminary screening is presented below.
Caption: General experimental workflow for antimicrobial screening.
Conclusion
(5-amino-1H-1,2,4-triazol-3-yl)methanol is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific biological data for this compound is limited in publicly available literature, its structural features, shared with a class of well-established bioactive molecules, suggest that it could serve as a valuable building block for the synthesis of novel therapeutic agents. The provided physicochemical data and proposed synthetic protocol offer a starting point for researchers interested in exploring the properties and applications of this compound. Further studies are warranted to elucidate its specific biological activities and potential mechanisms of action.
References
- 1. scbt.com [scbt.com]
- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
